N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of these biological activities.
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminobenzenethiol and carbon disulfide under basic conditions. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the benzothiazole and pyrazole rings with the tetrahydrofuran moiety using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediate compounds and the final product, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the C-2 position
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The unique structural features of this compound make it a potential candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as riluzole and frentizole, which also contain the benzothiazole ring, are used in the treatment of neurological disorders and as antiviral agents, respectively.
Pyrazole Derivatives: Compounds like celecoxib, which contain the pyrazole ring, are used as anti-inflammatory drugs.
Uniqueness
What sets N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide apart is the combination of the benzothiazole and pyrazole rings with the tetrahydrofuran moiety. This unique structure can provide enhanced biological activity and specificity compared to other compounds with similar individual components .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-10-15(20-21(12)2)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAEZNFCBNNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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